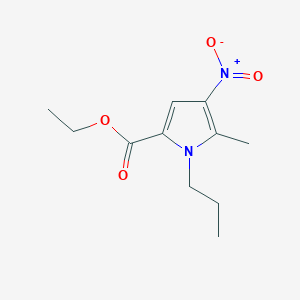![molecular formula C22H25N3O3 B281865 (Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate](/img/structure/B281865.png)
(Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate, also known as ZEBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ZEBO is a synthetic molecule that belongs to the class of organic compounds known as enones. The compound is synthesized using various chemical methods and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, cancer, and microbial growth. The compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
(Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. The compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of various microbial strains.
Advantages and Limitations for Lab Experiments
The advantages of using (Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate in lab experiments include its potent biological activity, ease of synthesis, and availability. However, the limitations of using (Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate include its limited solubility in aqueous solutions and its potential toxicity at higher concentrations.
Future Directions
There are several future directions for the research on (Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate. One potential direction is to study the compound's potential use as a fluorescent probe for the detection of metal ions. Another direction is to study the compound's potential use as a therapeutic agent for the treatment of various inflammatory and infectious diseases. Finally, further studies are needed to understand the mechanism of action of (Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate and its potential use in drug discovery.
Synthesis Methods
The synthesis of (Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate involves several steps, including the condensation of 4-ethylpiperazine-1-carboxylic acid with 4-nitrobenzaldehyde, reduction of the nitro group to amino, and finally coupling with 4-oxo-3-phenylbut-2-enoic acid. The reaction is carried out under controlled conditions, and the purity of the product is ensured using various analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry.
Scientific Research Applications
(Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
Molecular Formula |
C22H25N3O3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(Z)-4-[2-(4-ethylpiperazin-1-yl)anilino]-4-oxo-3-phenylbut-2-enoic acid |
InChI |
InChI=1S/C22H25N3O3/c1-2-24-12-14-25(15-13-24)20-11-7-6-10-19(20)23-22(28)18(16-21(26)27)17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3,(H,23,28)(H,26,27)/b18-16- |
InChI Key |
KBTKPMYITLKXGJ-VLGSPTGOSA-N |
Isomeric SMILES |
CC[NH+]1CCN(CC1)C2=CC=CC=C2NC(=O)/C(=C\C(=O)[O-])/C3=CC=CC=C3 |
SMILES |
CCN1CCN(CC1)C2=CC=CC=C2NC(=O)C(=CC(=O)O)C3=CC=CC=C3 |
Canonical SMILES |
CC[NH+]1CCN(CC1)C2=CC=CC=C2NC(=O)C(=CC(=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



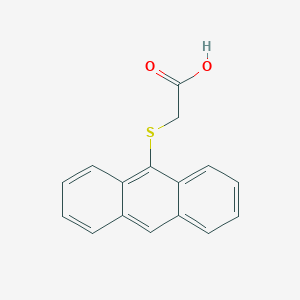
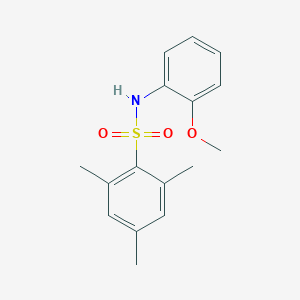

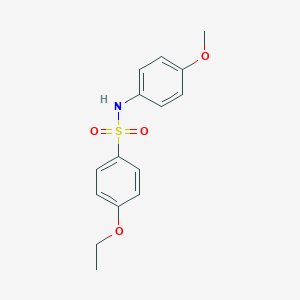
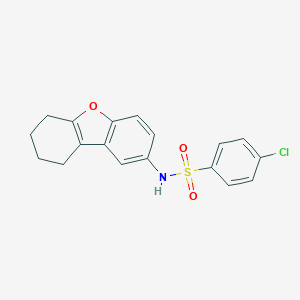
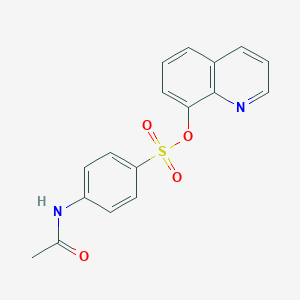
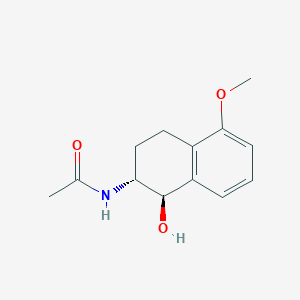
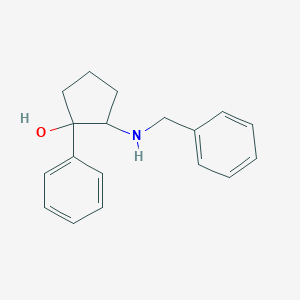
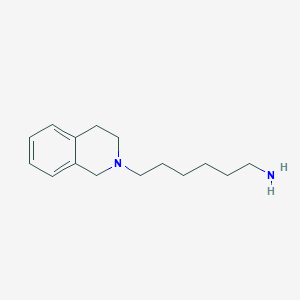
![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B281803.png)
![[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate](/img/structure/B281806.png)
![2-{[6-(Benzylamino)hexyl]amino}ethanol](/img/structure/B281807.png)
![N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine](/img/structure/B281809.png)
